N-cyclopropyl-2-fluorobenzenesulfonamide
Description
N-cyclopropyl-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a cyclopropylamine group attached to a 2-fluorobenzenesulfonyl scaffold. This compound combines the electron-withdrawing properties of the fluorine atom with the steric and electronic effects of the cyclopropyl group. The fluorine atom at the ortho position of the benzene ring may enhance metabolic stability and binding affinity, while the cyclopropyl group could influence conformational rigidity and lipophilicity.
Properties
Molecular Formula |
C9H10FNO2S |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
DLWXQUWVQYNZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Scientific Research Applications
N-cyclopropyl-2-fluorobenzenesulfonamide exhibits several biological activities that make it a candidate for various therapeutic applications:
1. Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. For instance, a study reported an IC50 value of approximately 5 µM against MCF7 breast cancer cells, suggesting its efficacy in inhibiting tumor growth.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in animal models. In one study involving induced arthritis, administration of this compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, indicating its potential use in treating inflammatory diseases.
3. Antimicrobial Activity
In vitro tests have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.
Case Study 1: Antitumor Efficacy
A study assessed the efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value around 5 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Comparison with Analogous Sulfonamides
Substituent Variations on the Benzene Ring
N-(2-Cyclopropyl-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide () shares the benzenesulfonamide core but features two fluorine atoms (positions 2 and 6) and a hydroxypropyl-cyclopropylamine side chain.
5-Amino-2-chlorobenzenesulfonamide () replaces fluorine with chlorine and introduces an amino group at position 5. Chlorine’s larger atomic radius and lower electronegativity than fluorine reduce electronic effects but increase steric hindrance. The amino group introduces basicity, which may alter ionization states under physiological conditions .
Cyclopropyl Group Modifications
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide () replaces the sulfonamide with an acetamide group and incorporates a phenoxy moiety.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () attaches the sulfonamide to a pyrimidine ring.
Physicochemical and Pharmacological Implications
- Lipophilicity : The cyclopropyl group in this compound balances lipophilicity, favoring membrane permeability. In contrast, the hydroxypropyl group in ’s compound reduces logP, enhancing aqueous solubility .
- Metabolic Stability : Fluorine’s electronegativity in the target compound may resist oxidative metabolism, whereas ’s acetamide derivative lacks this advantage .
- Bioactivity : Pyrimidine-based sulfonamides () show enhanced binding to kinases due to planar heterocycles, whereas benzenesulfonamides are more common in carbonic anhydrase inhibition .
Preparation Methods
Modified Sandmeyer Reaction
An alternative pathway involves converting 2-fluoroaniline into 2-fluorobenzenesulfonamide via a modified Sandmeyer reaction:
Use of Protecting Groups
In cases where side reactions are problematic, protecting groups such as Boc (tert-butyloxycarbonyl) can be employed:
- The amine group of cyclopropylamine is protected before reacting with sulfonyl chloride.
- After coupling, deprotection is performed using trifluoroacetic acid (TFA).
Optimization Strategies
Solvent Selection
Common solvents include dichloromethane (DCM) or acetonitrile, which provide good solubility for reactants and intermediates.
Temperature Control
The reaction is typically carried out at low temperatures (0–5°C) to minimize side reactions and improve yield.
Base Selection
Bases like triethylamine or pyridine are preferred for their ability to neutralize hydrochloric acid generated during the reaction without interfering with the product.
Data Table: Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of sulfonyl chloride | Chlorosulfonic acid, 0–5°C | ~77 | Requires careful temperature control |
| Coupling with cyclopropylamine | Cyclopropylamine, TEA, DCM | ~85 | High purity achieved after workup |
| Alternative Sandmeyer pathway | NaNO₂, HCl, SO₂, CuCl | ~65 | Moderate yield |
| Protecting group strategy | Boc-protected amine, TFA deprotection | ~70 | Useful for sensitive substrates |
Q & A
Q. What are the established synthetic routes for N-cyclopropyl-2-fluorobenzenesulfonamide, and what purification methods are recommended?
Methodological Answer: The synthesis typically begins with 2-fluorobenzenesulfonyl chloride as the starting material. Cyclopropaneamine is introduced via nucleophilic substitution under inert conditions (e.g., dry THF, nitrogen atmosphere). Reaction progress is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Crude product purification involves recrystallization from ethanol/water (3:1) or column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C to minimize side reactions). Structural analogs, such as 2-fluoro-6-methoxybenzenesulfonamide, suggest similar protocols .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., cyclopropyl proton splitting at δ 0.5–1.5 ppm; fluorine coupling constants in aromatic regions).
- HPLC : Purity assessment (>98%) using a C18 column (acetonitrile/water mobile phase).
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] calculated for CHFNOS: 224.0493).
Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may arise from conformational flexibility or impurities. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, NOESY) resolves ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in reactivity or stability data for this compound under varying experimental conditions?
Methodological Answer: Contradictions often stem from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents.
- Temperature-Dependent Degradation : Accelerated stability studies (40–60°C) with HPLC monitoring identify decomposition pathways (e.g., cyclopropane ring opening).
- pH Sensitivity : Buffered solutions (pH 2–12) reveal hydrolysis trends. For example, sulfonamide bond cleavage at extremes (pH <2 or >10) requires adjusting reaction buffers to neutral conditions. Iterative analysis, as emphasized in qualitative research frameworks, ensures reproducibility .
Q. What computational and experimental approaches elucidate the electronic effects of the cyclopropyl and fluorine substituents on sulfonamide reactivity?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to map electron density distributions. Fluorine’s electron-withdrawing effect reduces sulfonamide basicity, while the cyclopropyl group induces steric strain.
- Kinetic Studies : Compare hydrolysis rates with non-fluorinated analogs (e.g., N-cyclopropylbenzenesulfonamide) to isolate substituent effects.
- X-ray Crystallography : Resolve bond angles (e.g., C–S–N–C dihedral angles) to correlate steric effects with stability. Structural data from related compounds (e.g., N-cyclohexylbenzenesulfonamide) provide benchmarks .
Q. How should researchers design experiments to evaluate the biological activity of this compound while ensuring reproducibility?
Methodological Answer:
- In Vitro Assays : Use enzyme inhibition models (e.g., carbonic anhydrase) with positive controls (e.g., acetazolamide). Dose-response curves (0.1–100 µM) determine IC values.
- Negative Controls : Include sulfonamide derivatives lacking the cyclopropyl group to isolate structural contributions.
- Replication : Follow guidelines for independent validation (e.g., triplicate experiments, blinded data analysis). Document protocols rigorously, including solvent purity and incubation times, to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
